molecular formula C25H31N3O5 B606594 Cenerimod CAS No. 1262414-04-9

Cenerimod

货号 B606594
CAS 编号: 1262414-04-9
分子量: 453.54
InChI 键: KJKKMMMRWISKRF-FQEVSTJZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cenerimod is a potent, selective, and orally active sphingosine-1-phosphate receptor 1 (S1P1) modulator . It has been used in trials for the treatment of systemic lupus erythematosus (SLE) . It inhibits the egress of lymphocytes into the circulation .


Molecular Structure Analysis

Cenerimod has a molecular formula of C25H31N3O5 . It belongs to the class of organic compounds known as phenyloxadiazoles . The InChI key of Cenerimod is KJKKMMMRWISKRF-FQEVSTJZSA-N .


Physical And Chemical Properties Analysis

Cenerimod has a molecular weight of 453.54 g/mol . The exact physical and chemical properties such as solubility, melting point, boiling point, etc., are not detailed in the available literature.

科学研究应用

  1. 调节T和B细胞迁移:Cenerimod有效地阻止了T和B细胞的迁移,这是自身免疫性疾病如SLE中至关重要的过程。研究表明,它以浓度依赖的方式阻止了这些细胞的迁移,突显了它在自身免疫疾病中作为治疗药物的潜力(Schlicher et al., 2022)

  2. SLE的临床试验:Cenerimod已在一项双盲、安慰剂对照、概念验证研究中进行评估,用于治疗SLE。研究发现,Cenerimod可以显著降低总淋巴细胞计数,并改善SLE的临床和生物学指标,表明其作为治疗该疾病的有效药物的潜力(Hermann et al., 2019)

  3. 药代动力学和代谢:对健康受试者中Cenerimod的吸收、分布、代谢和排泄的研究表明,它主要通过粪便排泄,少量通过尿液排泄。这项研究为Cenerimod的药代动力学提供了重要见解,对其临床应用至关重要(Boof et al., 2020)

  4. 对SLE患者淋巴细胞计数的影响:Cenerimod已被证明能够引起SLE患者循环淋巴细胞计数的剂量依赖性减少。这种淋巴细胞计数的减少与治疗自身免疫性疾病如SLE的期望治疗效果一致(Strasser et al., 2020)

  5. 与口服避孕药的兼容性:一项研究调查了Cenerimod与联合口服避孕药之间的相互作用,发现Cenerimod并不显著影响口服避孕药的药代动力学,表明它可以安全地用于正在接受SLE治疗的育龄妇女(Juif et al., 2022)

安全和危害

Cenerimod has been evaluated in clinical trials for safety. In a study, Cenerimod was found to cause a statistically significant dose-dependent reduction in total lymphocyte count. All groups reported similar, non-dose-related frequencies of treatment-emergent adverse events . A small, dose-related, non-clinically relevant decrease in heart rate was observed in the first 6 hours after initiation .

未来方向

Cenerimod has shown promise in attenuating inflammatory injury and end organ damage in preclinical studies of systemic lupus erythematosus, rheumatoid arthritis, and systemic sclerosis . Further investigation in larger patient populations with longer treatment duration is warranted .

属性

IUPAC Name

(2S)-3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5/c1-4-16-10-18(9-15(2)23(16)32-14-20(30)13-29)24-27-25(33-28-24)19-11-21(17-7-5-6-8-17)26-22(12-19)31-3/h9-12,17,20,29-30H,4-8,13-14H2,1-3H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKKMMMRWISKRF-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cenerimod

CAS RN

1262414-04-9
Record name Cenerimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262414049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cenerimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12705
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2-Propanediol, 3-[4-[5-(2-cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-,(2S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CENERIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y333RS1786
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
206
Citations
V Hermann, A Batalov, S Smakotina, PE Juif… - Lupus science & …, 2019 - lupus.bmj.com
Objective To investigate the pharmacodynamics, pharmacokinetics and safety of cenerimod—a potent, oral, selective sphingosine 1-phosphate 1 receptor modulator—in patients with …
Number of citations: 37 lupus.bmj.com
T Hoyler, M Bulle, J Scherer, C Wyss, S Froidevaux… - 2023 - ard.bmj.com
… In rats, cenerimod treatment prevented disease development … Further, treatment with low-dose cenerimod limited joint … 1 receptor modulation by cenerimod will benefit patients suffering …
Number of citations: 0 ard.bmj.com
L Piali, M Birker‐Robaczewska… - Pharmacology …, 2017 - Wiley Online Library
… cenerimod, a novel, selective and orally available S1P 1 receptor modulator that displays biased S1P 1 receptor signaling. We show that cenerimod … Cenerimod was also shown to lack …
Number of citations: 32 bpspubs.onlinelibrary.wiley.com
DS Strasser, S Froidevaux, V Sippel, E Gerossier… - RMD open, 2020 - rmdopen.bmj.com
Objectives: SLE is an autoimmune disease characterised by aberrant lymphocyte activation and autoantibody production. This study provides an in-depth preclinical and clinical …
Number of citations: 13 rmdopen.bmj.com
PE Juif, D Baldoni, M Reyes, D Wilbraham… - International Journal of …, 2017 - mdpi.com
… The pharmacokinetic profile of cenerimod was characterised by a t max of 5.0–… of cenerimod. A dose-dependent decrease in lymphocyte count was observed after initiation of cenerimod …
Number of citations: 14 www.mdpi.com
TF Hoyler, DS Strasser, O Berkani, C Cahuzac… - 2023 - lupus.bmj.com
… In a 12-week phase 2a clinical trial, treatment with cenerimod … which additionally showed that cenerimod 4 mg reduced pro-… Cenerimod is therefore hypothesized to act on three key …
Number of citations: 0 lupus.bmj.com
M Kano, T Kobayashi, M Date, M Tennichi… - Scientific Reports, 2019 - nature.com
… 1 receptor modulator cenerimod attenuates murine sclerodermatous models. Cenerimod was … Bleomycin-induced SSc model mice were administered cenerimod from day 0 to 28. Early …
Number of citations: 15 www.nature.com
S Nayar, J Campos, C Smith, CD Buckley… - 2018 - ard.bmj.com
… Cenerimod induced disaggregation of the lymphocytic … Mice treated with cenerimod displayed significantly decreased T … Interestingly, the lymphocytes from cenerimod treated mice …
Number of citations: 1 ard.bmj.com
ML Boof, JJ van Lier, S English, H Fischer, M Ufer… - Xenobiotica, 2020 - Taylor & Francis
… The dose of 3.7 MBq (100 μCi) of 14 C-cenerimod was chosen as it allowed the proper characterization of routes and rates of excretion and PK of cenerimod and its metabolites. The …
Number of citations: 6 www.tandfonline.com
L Schlicher, P Kulig, M Murphy, M Keller - 2021 - ard.bmj.com
… In this study, the mode of action of cenerimod on primary … GC on the mode of action of cenerimod was evaluated. Methods: … with different concentrations of cenerimod to measure S1P1 …
Number of citations: 0 ard.bmj.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。